molecular formula C7H8BrNO3S B13588931 2-Bromo-3-methoxybenzenesulfonamide

2-Bromo-3-methoxybenzenesulfonamide

Cat. No.: B13588931
M. Wt: 266.11 g/mol
InChI Key: SPLYDZSPHAABBH-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxybenzenesulfonamide typically involves the bromination of 3-methoxybenzenesulfonamide. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of 2-azido-3-methoxybenzenesulfonamide or 2-thiocyanato-3-methoxybenzenesulfonamide.

    Oxidation Reactions: Formation of 2-bromo-3-methoxybenzoic acid.

    Reduction Reactions: Formation of 2-bromo-3-methoxybenzylamine.

Scientific Research Applications

2-Bromo-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxybenzenesulfonyl chloride
  • 2-Bromo-3-methoxybenzoic acid
  • 2-Bromo-3-methoxybenzylamine

Uniqueness

2-Bromo-3-methoxybenzenesulfonamide is unique due to the combination of the bromine atom, methoxy group, and sulfonamide group on the benzene ring. This unique structure imparts specific reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

2-bromo-3-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

SPLYDZSPHAABBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)Br

Origin of Product

United States

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